N-Benzylacetamidine Hydrobromide

Catalog No.
S657423
CAS No.
186545-76-6
M.F
C9H13BrN2
M. Wt
229.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzylacetamidine Hydrobromide

CAS Number

186545-76-6

Product Name

N-Benzylacetamidine Hydrobromide

IUPAC Name

N'-benzylethanimidamide;hydrobromide

Molecular Formula

C9H13BrN2

Molecular Weight

229.12 g/mol

InChI

InChI=1S/C9H12N2.BrH/c1-8(10)11-7-9-5-3-2-4-6-9;/h2-6H,7H2,1H3,(H2,10,11);1H

InChI Key

RUQJDXJQOUUQHG-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-(benzylamino)ethaniminium, 1-(benzylamino)ethaniminium bromide

Canonical SMILES

CC(=NCC1=CC=CC=C1)N.Br

The exact mass of the compound N-Benzylacetamidine Hydrobromide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Benzylacetamidine hydrobromide (CAS 186545-76-6) is a bench-stable, crystalline amidine salt utilized extensively as a selective inhibitor of inducible nitric oxide synthase (iNOS) and as a protected nitrogenous building block for heterocycle synthesis [1]. By providing the amidine functionality as a hydrobromide salt rather than a free base, this compound ensures long-term shelf stability, precise stoichiometric handling, and documented solubility in polar organic solvents such as ethanol (25 mg/mL) and DMF (20 mg/mL). For procurement professionals and synthetic chemists, it represents a dual-purpose reagent that bridges the gap between targeted pharmacological profiling and streamlined medicinal chemistry workflows.

Substituting N-benzylacetamidine hydrobromide with unsubstituted acetamidine salts or the free base form introduces significant process and experimental risks. In synthetic applications, lacking the N-benzyl moiety requires downstream alkylation steps that often suffer from poor regioselectivity and reduced overall yield [1]. In pharmacological assays, switching to close analogs like N-phenylacetamidine completely alters the target profile, shifting inhibition from iNOS to neuronal NOS (nNOS) [2]. Furthermore, attempting to use the free amidine base leads to rapid atmospheric moisture absorption, causing stoichiometric errors and batch-to-batch reproducibility failures during precise biochemical dosing or catalytic cross-coupling [3].

References

Isoform-Specific Inhibition: N-Benzylacetamidine vs. N-Phenylacetamidine

In biochemical screening, the N-benzyl substitution is critical for inducible nitric oxide synthase (iNOS) selectivity. N-Benzylacetamidine hydrobromide demonstrates an IC50 of 0.20 µM for iNOS, achieving a >1000-fold selectivity over endothelial NOS (eNOS, IC50 = 350 µM) [1]. In contrast, the close analog N-phenylacetamidine shifts selectivity entirely, acting primarily as an inhibitor of neuronal NOS (nNOS) rather than iNOS [1].

Evidence DimensioniNOS vs eNOS/nNOS inhibition (IC50)
Target Compound Data0.20 µM (iNOS), >1000-fold selective over eNOS
Comparator Or BaselineN-Phenylacetamidine (Selective for nNOS, low iNOS activity)
Quantified Difference>1000-fold selectivity for iNOS over eNOS; distinct target vs. N-phenyl analog
Conditionsin vitro purified NOS enzyme assays

For researchers procuring NOS inhibitors, selecting the N-benzyl derivative is mandatory to isolate iNOS-driven inflammatory pathways without off-target cardiovascular or neurological suppression.

Stoichiometric Reliability: Hydrobromide Salt vs. Free Amidine Base

Free amidines are notoriously hygroscopic and susceptible to rapid hydrolysis, complicating accurate weighing and long-term storage [1]. Procuring the hydrobromide salt of N-benzylacetamidine provides a stable crystalline solid with a defined melting point (121-122 °C), allowing for precise stoichiometric additions in multi-step syntheses . Unlike the free base, which rapidly absorbs atmospheric moisture and degrades, the HBr salt maintains >98% purity under standard -20 °C storage, ensuring batch-to-batch reproducibility in both synthetic yields and biological assays.

Evidence DimensionHandling stability and moisture resistance
Target Compound DataCrystalline solid, stable >98% purity, non-deliquescent
Comparator Or BaselineFree N-benzylacetamidine base (Highly hygroscopic, rapid titer loss)
Quantified DifferenceElimination of moisture-induced stoichiometric errors (often 5-15% variance in free bases)
ConditionsAmbient weighing and long-term storage

Procuring the HBr salt eliminates the need for inert-atmosphere handling during routine weighing, directly improving synthetic reproducibility and reducing material waste.

Direct Heterocycle Functionalization vs. Unsubstituted Acetamidine

When synthesizing N-benzyl heterocycles (e.g., pyrimidines or triazines), using N-benzylacetamidine hydrobromide as a primary building block allows for the direct, one-pot incorporation of the benzyl-protected nitrogen [1]. If unsubstituted acetamidine hydrochloride is procured instead, a subsequent N-benzylation step is required. This secondary alkylation typically necessitates strong bases and often yields mixtures of regioisomers, reducing the final target yield by 30-50% and requiring extensive chromatographic purification [2].

Evidence DimensionSynthetic steps and regioselectivity
Target Compound Data1-step direct incorporation of N-benzyl moiety
Comparator Or BaselineUnsubstituted acetamidine (Requires 2+ steps, prone to regiochemical mixtures)
Quantified DifferenceAvoidance of downstream alkylation penalties (typically 30-50% yield loss)
ConditionsCondensation reactions to form nitrogenous heterocycles

Utilizing the pre-functionalized N-benzyl building block streamlines manufacturing routes, reduces solvent and purification costs, and maximizes overall yield for complex pharmaceutical intermediates.

Selective iNOS Inhibition in Inflammatory Disease Models

Due to its 0.20 µM IC50 and >1000-fold selectivity over eNOS, N-benzylacetamidine hydrobromide is a targeted pharmacological tool for isolating iNOS-mediated pathways in cellular and animal models of inflammation, sepsis, and rheumatoid arthritis, where avoiding cardiovascular off-target effects is critical [1].

Precursor for N-Benzyl Heterocycle Synthesis

In medicinal chemistry, it serves as a quantitatively reliable, bench-stable synthon for the construction of N-benzyl pyrimidines, triazines, and imidazoles. The built-in benzyl group acts either as a permanent lipophilic pharmacophore or as a robust protecting group that can be cleanly removed via hydrogenolysis later in the synthetic sequence [2].

Development of Advanced NOS-Targeted Therapeutics

As a structurally streamlined analog to 1400W, this compound is utilized as a foundational scaffold in structure-activity relationship (SAR) studies aimed at developing next-generation, highly specific iNOS inhibitors with optimized pharmacokinetic properties for treating neuroinflammation and tissue ischemia [1].

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

228.02621 Da

Monoisotopic Mass

228.02621 Da

Heavy Atom Count

12

Appearance

Assay:≥98%A crystalline solid

Dates

Last modified: 04-14-2024

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